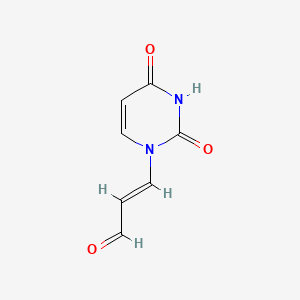![molecular formula C22H23N3O3 B1242702 5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one is a member of morpholines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Pyrimidine derivatives, including those similar to the compound , have been synthesized and characterized for their potential use in various applications. For instance, Akbas et al. (2018) studied the synthesis and characterization of new pyrimidine derivatives, focusing on their antioxidant properties and corrosion inhibition potential (Akbas et al., 2018).
Antioxidant Properties :
- Research has shown that some pyrimidine derivatives exhibit significant antioxidant properties. Akbas et al. (2018) conducted an in vitro study measuring total antioxidant properties of synthesized compounds using various tests (Akbas et al., 2018).
Chemical Analysis and Spectroscopic Study :
- Detailed chemical analysis and spectroscopic studies have been conducted on similar compounds. For example, Kılıç (2019) investigated the acidity constants of synthesized pyrimidine and thiopyrimidine derivatives using UV/vis spectroscopic analysis (Kılıç, 2019).
Dual Inhibitory Activity in Medical Research :
- In the medical research field, compounds similar to the one have been synthesized as potential inhibitors of both thymidylate synthase and dihydrofolate reductase, which are crucial in cancer treatment. Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities (Gangjee et al., 2008).
Hydration Kinetics and Thermodynamics :
- Studies on hydration, solvation kinetics, and thermodynamics of pyrimidine derivatives have been conducted to understand their chemical behavior. Kılıç (2018) explored these aspects in depth (Kılıç, 2018).
Herbicidal Activity :
- Some pyrimidine derivatives have been studied for their herbicidal activity. Luo et al. (2019) synthesized novel pyrazolo[3,4-D]pyrimidin-4-one derivatives and evaluated their herbicidal activity (Luo et al., 2019).
Reactions with Enamines :
- Research on reactions of pyrimidine derivatives with enamines has been conducted, which is important in organic synthesis. Yamanaka et al. (1975) investigated such reactions, contributing to the understanding of pyrimidine chemistry (Yamanaka et al., 1975).
Antimicrobial Activity :
- Pyrimidine derivatives have been studied for their antimicrobial properties. Abdel-Gawad et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines and evaluated their antimicrobial activity (Abdel-Gawad et al., 2003).
Heterocyclic Synthesis :
- The compound has been used in the synthesis of various heterocyclic compounds, which are important in drug discovery. Ho et al. (2013) reported on the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety (Ho et al., 2013).
DFT Studies :
- Density Functional Theory (DFT) studies have been conducted to understand the molecular properties of pyrimidine derivatives. Saracoglu et al. (2020) focused on the quantum chemical calculations to find molecular properties of pyrimidine derivatives (Saracoglu et al., 2020).
Propiedades
Nombre del producto |
5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
5-benzoyl-6-methyl-4-(4-morpholin-4-ylphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C22H23N3O3/c1-15-19(21(26)17-5-3-2-4-6-17)20(24-22(27)23-15)16-7-9-18(10-8-16)25-11-13-28-14-12-25/h2-10,20H,11-14H2,1H3,(H2,23,24,27) |
Clave InChI |
JGEBSSTWEFAKAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



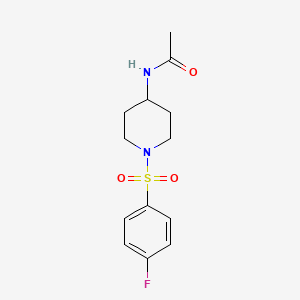
![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
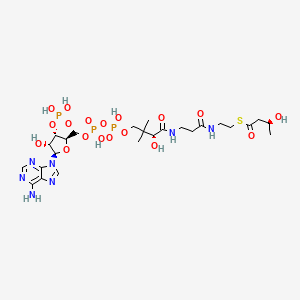



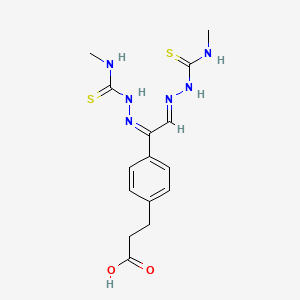
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)
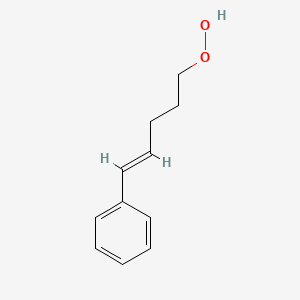

![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
